4,5-dinitro-1H-imidazole

Overview

Description

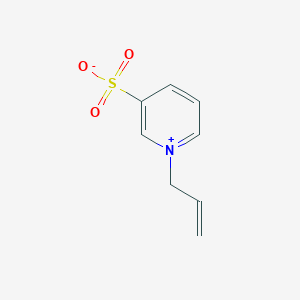

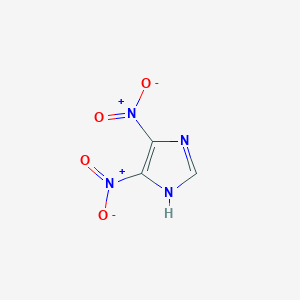

4,5-dinitro-1H-imidazole is a chemical compound with the molecular formula C3H2N4O4 . It has a molecular weight of 158.07 g/mol . The compound is solid in its physical form .

Synthesis Analysis

Highly pure 1-methyl-4,5-dinitro-1H-imidazole can be obtained from N-methylimidazole in a 79% yield . The process was optimized with regard to the nitrating mixture composition and the ratio of N-methylimidazole and the nitrating mixture . The effects of reaction temperature, time, and the rate of nitrating mixture addition were analyzed .

Molecular Structure Analysis

In the structure of 4,5-dinitro-1H-imidazole, the two nitro groups are twisted with respect to the imidazole plane, making dihedral angles of 24.2 (3) and 33.4 (4)° . In the crystal structure, the molecules are linked through non-classical intermolecular C—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The synthesis of 4,5-dinitro-1H-imidazole involves a nitration reaction with a mixture of nitric acid and sulfuric acid .

Physical And Chemical Properties Analysis

The computed properties of 4,5-dinitro-1H-imidazole include a molecular weight of 158.07 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 . The exact mass is 158.00760456 g/mol, and the monoisotopic mass is also 158.00760456 g/mol . The topological polar surface area is 120 Ų .

Scientific Research Applications

Synthesis of Energetic Compounds

4,5-dinitro-1H-imidazole: is utilized in the synthesis of energetic compounds due to its high energy density. It plays a significant role in the production of propellants and has excellent detonation performance. Its low melting point and sensitivity make it a potential replacement for TNT in melt-cast explosives .

Organic Synthesis

The imidazole ring, including its dinitro derivatives, is a key component in organic synthesis. It’s used to create functional molecules that find applications in everyday life. The regiocontrolled synthesis of substituted imidazoles is crucial for developing these molecules, with a focus on the bonds constructed during the formation of the imidazole .

Anticancer Research

Derivatives of imidazole, such as 4,5-dinitro-1H-imidazole , are explored for their potential in anticancer treatments. They are involved in the synthesis of biologically active molecules that may act as anticancer agents .

Pharmaceutical Applications

Imidazole derivatives are known for their wide range of biological activities. They are used in the synthesis of various drugs, including anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agricultural Chemistry

In agriculture, 4,5-dinitro-1H-imidazole derivatives can act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents. Their role in green chemistry extends to the development of environmentally friendly methods in chemical organic synthesis .

Catalysis

The compound is also relevant in the field of catalysis. Imidazoles, including their dinitro derivatives, are used as ionic liquids and N-heterocyclic carbenes (NHCs), which are important in organometallic catalysis .

Thermal Stability Analysis

The thermal decomposition characteristics of 4,5-dinitro-1H-imidazole are studied using differential scanning calorimetry (DSC). This analysis is vital for applications that require good thermal stability, such as in certain industrial processes .

Explosives Research

Due to its better oxygen balance, 4,5-dinitro-1H-imidazole is of interest in the field of explosives. Its properties contribute to its effectiveness as an explosive component, making it a subject of ongoing research .

Future Directions

Mechanism of Action

Target of Action

4,5-Dinitro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of applications Imidazoles are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

It’s known that in the crystal structure of 4,5-dinitro-1h-imidazole, adjacent molecules are associated by n—h n hydrogen bonds involving the imidazole n—h donors and n-atom acceptors of the unsaturated nitrogen of neighboring rings . This suggests that 4,5-dinitro-1H-imidazole may interact with its targets through similar hydrogen bonding mechanisms.

Biochemical Pathways

Imidazoles are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s crystal structure and hydrogen bonding capabilities may influence its pharmacokinetic properties.

Result of Action

The compound’s hydrogen bonding capabilities suggest that it may influence the structure and function of its targets .

Action Environment

It’s known that the compound has good thermal stability , suggesting that it may be stable under a variety of environmental conditions.

properties

IUPAC Name |

4,5-dinitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-3(7(10)11)5-1-4-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRNCEKMSVYFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172717 | |

| Record name | 4,5-Dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dinitro-1H-imidazole | |

CAS RN |

19183-14-3 | |

| Record name | 4,5-Dinitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)